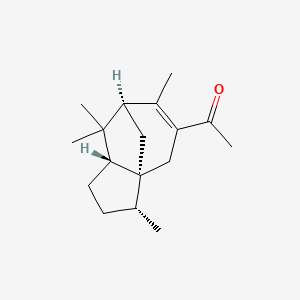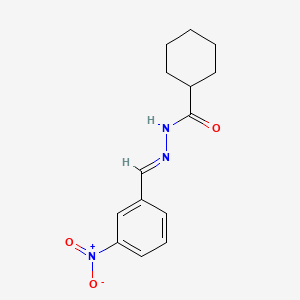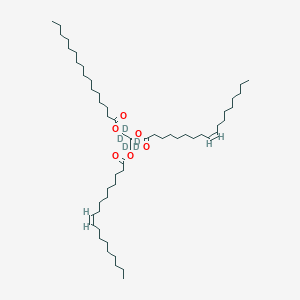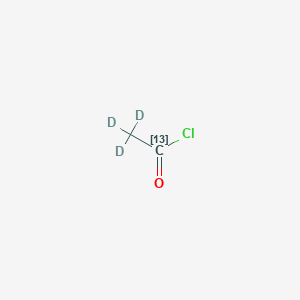
Methyl cedryl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl cedryl ketone, also known as acetyl cedrene, is a chemical compound with the molecular formula C17H26O. It is a colorless to light yellow liquid with a woody, amber, and musk-like odor. This compound is widely used in the fragrance industry due to its pleasant scent and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl cedryl ketone is typically synthesized from cedarwood oil, which contains a mixture of sesquiterpenes such as α-cedrene and β-cedrene. The synthesis involves the following steps:
Isomerization: Cedarwood oil is treated with polyphosphoric acid to isomerize the sesquiterpenes into a mixture of compounds, including 7,10-ethylene-4,4,7-trimethyl-1,9-octahydronaphthalene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Cedarwood oil is extracted from cedar trees.
Isomerization and Acetylation: The extracted oil undergoes isomerization and acetylation as described above.
Purification: The final product is purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl cedryl ketone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution.
Major Products:
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Forms various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl cedryl ketone has diverse applications in scientific research:
Chemistry: Used as a starting material for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in dermatology and aromatherapy.
Industry: Widely used in the fragrance industry to create perfumes, colognes, and scented products due to its stable and pleasant odor
Wirkmechanismus
The mechanism of action of methyl cedryl ketone involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its woody and musky scent. At the molecular level, it binds to specific receptors, triggering a signal transduction pathway that results in the sensation of smell. Additionally, its potential biological activities are attributed to its ability to interact with cellular targets, modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl cedryl ketone is compared with other similar compounds such as:
Cedrol: Another sesquiterpene alcohol found in cedarwood oil, known for its woody scent.
Cedrene: A sesquiterpene hydrocarbon also present in cedarwood oil, used in perfumery.
Cedryl acetate: An ester derivative of cedrol, used for its pleasant fragrance.
Uniqueness: this compound stands out due to its stability, pleasant odor, and versatility in various applications.
Eigenschaften
Molekularformel |
C17H26O |
|---|---|
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
1-[(1S,2R,5R,7S)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl]ethanone |
InChI |
InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14-,15-,17-/m1/s1 |
InChI-Schlüssel |
YBUIAJZFOGJGLJ-GWBBYGMBSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H]2[C@]13C[C@@H](C2(C)C)C(=C(C3)C(=O)C)C |
Kanonische SMILES |
CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenoxy]acetic acid](/img/structure/B12056878.png)


![N,N-dicyclohexyl-1-[(2R,4R)-2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl]methanesulfonamide](/img/structure/B12056897.png)
![D-[UL-13C6]Mannitol](/img/structure/B12056903.png)

![5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->3)hexopyranosyl-(1->3)-[6-deoxyhexopyranosyl-(1->4)]-2-acetamido-2-deoxyhexose](/img/structure/B12056912.png)
![Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene][(5-isobutoxycarbonylamino)-(2-isopropoxy)benzylidene]ruthenium(II)](/img/structure/B12056920.png)
![N-[(E)-(5-bromo-2-prop-2-enoxyphenyl)methylideneamino]cyclohexanecarboxamide](/img/structure/B12056921.png)

![2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl](15N)amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12056928.png)


